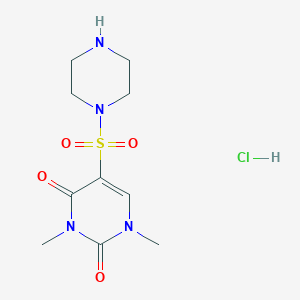
1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, commonly referred to as DMPS, is an organosulfur compound that is used in a variety of scientific and medical applications. DMPS is a synthetic compound that is used to study the effects of heavy metal toxicity and as a chelating agent. DMPS is also used in the treatment of a variety of diseases and conditions, including heavy metal poisoning, Alzheimer’s disease, and oxidative stress.
Scientific Research Applications
DMPS is widely used in scientific research, primarily due to its ability to chelate heavy metals. DMPS is used to study the effects of heavy metal toxicity and as a chelating agent in medical treatments of heavy metal poisoning. DMPS has also been used in the study of Alzheimer’s disease, oxidative stress, and other conditions.
Mechanism Of Action
DMPS is an organosulfur compound that binds to heavy metals, such as lead, mercury, and arsenic, and forms a complex with them. The DMPS-metal complex is then excreted from the body through the kidneys. This process is known as chelation, and it is the primary mechanism of action for DMPS.
Biochemical And Physiological Effects
The biochemical and physiological effects of DMPS depend on the concentration and type of heavy metal present in the body. In general, DMPS is used to chelate and remove heavy metals from the body, which can reduce the toxic effects of heavy metals on the body. DMPS has also been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
Advantages And Limitations For Lab Experiments
The primary advantage of using DMPS in laboratory experiments is its ability to chelate and remove heavy metals from the body. DMPS is relatively easy to synthesize and is widely available, making it an ideal choice for laboratory experiments. However, DMPS is not without its limitations. DMPS is not as effective at chelating certain metals, such as iron, and it can be toxic at high concentrations.
Future Directions
The potential future directions of DMPS research are numerous. Some potential areas of research include the development of more effective chelating agents, the exploration of new therapeutic applications for DMPS, and the study of the long-term effects of DMPS on the body. Additionally, further research into the biochemical and physiological effects of DMPS could lead to new treatments for heavy metal poisoning and other diseases and conditions.
properties
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylsulfonylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S.ClH/c1-12-7-8(9(15)13(2)10(12)16)19(17,18)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRIZOMDJZEZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)

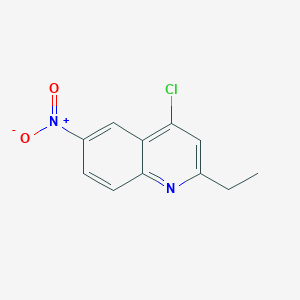
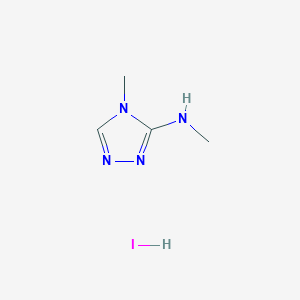
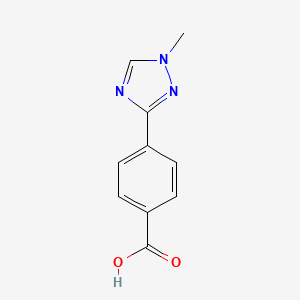
![3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B1431832.png)
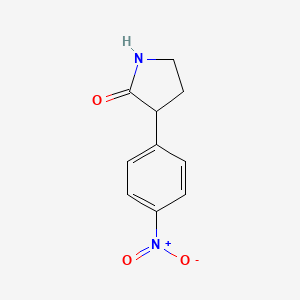
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine](/img/structure/B1431836.png)
![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)
![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1431841.png)

